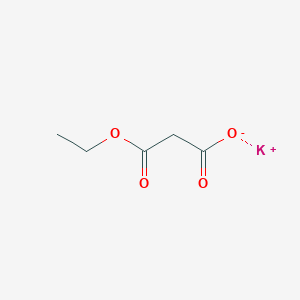

Ethyl potassium malonate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6148-64-7 |

|---|---|

Molekularformel |

C5H8KO4 |

Molekulargewicht |

171.21 g/mol |

IUPAC-Name |

potassium;3-ethoxy-3-oxopropanoate |

InChI |

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7); |

InChI-Schlüssel |

HRBCMCJOBRIIQG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)[O-].[K+] |

Isomerische SMILES |

CCOC(=O)CC(=O)[O-].[K+] |

Kanonische SMILES |

CCOC(=O)CC(=O)O.[K] |

Andere CAS-Nummern |

6148-64-7 |

Piktogramme |

Irritant |

Synonyme |

Propanedioic Acid, 1-Ethyl Ester Potassium Salt (1:1); Malonic Acid Monoethyl Ester, Potassium Salt; Propanedioic Acid, Monoethyl Ester Potassium Salt; 3-Ethoxy-3-oxopropanoic Acid Potassium Salt; Ethyl Malonate Potassium Salt; Ethyl Potassium Malona |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for Ethyl Potassium Malonate and Its Derivatives

Established Synthetic Routes for Ethyl Potassium Malonate

The most conventional methods for preparing this compound involve straightforward acid-base reactions or the partial hydrolysis of a diester.

The most fundamental route to a salt is the neutralization of an acid with a base. This compound can be formed by the reaction of ethyl malonic acid (also known as monoethyl malonate) with a potassium base, such as potassium hydroxide (B78521). This reaction is a simple proton transfer, yielding the potassium salt and water. The reverse of this process, the acidification of this compound with a strong acid like hydrochloric acid, is used to isolate the free monoethyl malonate, confirming the feasibility of this acid-base equilibrium orgsyn.org.

A widely practiced and well-documented method for synthesizing this compound is the selective mono-saponification of diethyl malonate. google.comgoogle.com This process involves treating diethyl malonate with one equivalent of potassium hydroxide (KOH), typically in an ethanolic solution. orgsyn.orgchemicalbook.comguidechem.com The hydroxide ion selectively hydrolyzes one of the two ester groups to a carboxylate, which is immediately deprotonated by the potassium hydroxide to form the stable potassium salt. google.com Using a molar excess of diethyl malonate relative to potassium hydroxide is crucial to ensure high selectivity for the mono-saponified product and to minimize the formation of the dipotassium (B57713) malonate byproduct. google.comgoogle.com The product, being a salt, precipitates from the ethanol (B145695) solvent and can be isolated by filtration. orgsyn.orgchemicalbook.com Yields for this process are typically high, often exceeding 90%. chemicalbook.com

Table 1: Representative Synthesis of this compound via Saponification orgsyn.orgchemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Yield |

| Diethyl Malonate | Potassium Hydroxide | Ethanol | Dropwise addition of KOH solution at room temperature, followed by stirring and heating to reflux. | 75-92% |

Contemporary and Environmentally Conscious Synthesis Strategies

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign reaction pathways.

A significant contemporary application of this compound is in the decarboxylative Blaise reaction. nih.govorganic-chemistry.orgacs.org This reaction couples aryl nitriles with this compound in the presence of zinc chloride and a catalytic amount of a base like Hünig's base to produce β-amino acrylates. nih.govlookchem.com Unlike the classical Blaise reaction, which uses zinc metal and α-bromoesters, this modified approach leverages the malonate salt as a carboxylate leaving group. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction proceeds through a zinc malonate-nitrile adduct, followed by decarboxylation to drive the formation of the new carbon-carbon bond. organic-chemistry.org This method is noted for its improved safety profile, as it is endothermic and avoids the use of lachrymatory reagents. nih.govorganic-chemistry.org

Table 2: Key Features of the Decarboxylative Blaise Reaction nih.govorganic-chemistry.org

| Substrate 1 | Substrate 2 | Catalyst/Reagent | Product Type |

| Aryl Nitrile | This compound | Zinc Chloride, Hünig's Base | β-Amino Acrylate (B77674) |

The use of this compound aligns with several principles of green chemistry. The decarboxylative Blaise reaction is considered a safer alternative to its classical counterpart. organic-chemistry.org Furthermore, the standard synthesis of this compound itself employs ethanol, a bio-based and relatively benign solvent. chemicalbook.comguidechem.com The application of this compound in one-pot syntheses, where it is used to generate reactive intermediates without isolation, enhances atom economy and reduces waste from purification steps, which is a core goal of green chemistry.

In Situ Generation of Reactive Malonate Intermediates

A key utility of this compound is its role as a stable precursor for the in situ generation of more reactive species. This strategy avoids the isolation of potentially unstable intermediates. One prominent example is its use to generate (trimethylsilyl)ethyl malonate, which can then be acylated to prepare a variety of β-ketoesters. selleckchem.comchemicalbook.com Similarly, this compound can be treated with magnesium chloride to form a reactive magnesium enolate in situ. This intermediate is a key component in transformations such as the synthesis of β-keto esters via cross-Claisen reactions with N-acyl oxazolidinones and in conjugate additions to enones. researchgate.netchemicalbook.com

Formation of (Trimethylsilyl)ethyl Malonate Species

This compound serves as a direct precursor for the production of (trimethylsilyl)ethyl malonate. fishersci.comselleckchem.comlookchem.comabmole.com This silylated derivative is particularly useful for preparing β-ketoesters through acylation. fishersci.comlookchem.comchemicalbook.com The generation of (trimethylsilyl)ethyl malonate can be performed in situ from the potassium salt of ethyl malonate, which then undergoes acylation to yield a variety of β-ketoesters or alkylidene malonates. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

The general approach involves the reaction of this compound with a trimethylsilylating agent. While specific reagents are not always detailed in general descriptions, the formation of bis(trimethylsilyl) malonates can be achieved by reacting the corresponding malonic acid with trimethylsilyl (B98337) chloride in the presence of pyridine. nih.gov For ethyl trimethylsilyl malonate, it can be readily prepared from the potassium salt of ethyl malonate. researchgate.netchemicalbook.com

Table 1: Synthesis of (Trimethylsilyl)ethyl Malonate Derivatives

| Starting Material | Reagent | Product | Application | Citations |

|---|---|---|---|---|

| This compound | Trimethylsilylating agent | (Trimethylsilyl)ethyl malonate | Preparation of β-ketoesters and alkylidene malonates | fishersci.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Generation as an Intermediate in Multi-Step Syntheses

This compound is a key intermediate in several multi-step synthetic pathways, valued for its ability to introduce a malonate moiety that can be further elaborated. lookchem.com

A primary application is in the synthesis of ethyl tert-butyl malonate. fishersci.comabmole.comchemicalbook.comsigmaaldrich.com The synthesis begins with the preparation of this compound itself, typically by reacting diethyl malonate with potassium hydroxide in ethanol. chemicalbook.comguidechem.com In one procedure, diethyl malonate is treated with a solution of potassium hydroxide in anhydrous ethanol at room temperature. The mixture is stirred overnight, heated to reflux, and then cooled to precipitate the this compound salt. chemicalbook.com This salt is then isolated and can be carried forward to the next step.

The conversion to ethyl tert-butyl malonate involves reacting the isolated this compound with other reagents. orgsyn.org This process is an adaptation of the method used for preparing di-tert-butyl malonate. orgsyn.org

Another significant use of this compound as an intermediate is its reaction with aryl nitriles. In the presence of zinc chloride and a catalytic amount of Hünig's base, it reacts to yield β-amino acrylates, which are valuable building blocks in organic chemistry. fishersci.comlookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 2: this compound as a Synthetic Intermediate

| Reactant(s) | Reagents/Conditions | Intermediate | Final Product | Citations |

|---|---|---|---|---|

| Diethyl malonate | Potassium hydroxide, Ethanol | This compound | Used in subsequent steps | chemicalbook.comguidechem.com |

| This compound, Aryl nitriles | Zinc chloride, Hünig's base | N/A | β-Amino acrylates | lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Iii. Mechanistic Elucidation of Ethyl Potassium Malonate Reactivity

Fundamental Mechanistic Principles

The reactivity of ethyl potassium malonate is governed by the electronic properties of the malonate moiety, specifically the acidic nature of the methylene (B1212753) group and the nucleophilicity of the resulting anion.

The methylene group (-CH₂-) in malonate esters is flanked by two electron-withdrawing carbonyl groups. This structural arrangement significantly increases the acidity of the α-hydrogens. slideshare.net The inductive effect of the carbonyl groups polarizes the C-H bonds, making the protons susceptible to abstraction by a base. slideshare.net

For instance, the pKa of the α-proton in diethyl malonate is approximately 13, making it readily removable by bases such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion. ucalgary.camasterorganicchemistry.com The negative charge on the central carbon is delocalized onto the two oxygen atoms of the carbonyl groups, which greatly stabilizes the conjugate base. mlsu.ac.infiveable.me This stabilization is the primary reason for the enhanced acidity of the methylene protons. slideshare.net The formation of this stable enolate is the crucial first step in many reactions involving malonic esters. ucalgary.cafiveable.me

Table 1: Comparison of pKa Values for α-Hydrogens

| Compound | α-Hydrogen Position | Approximate pKa |

|---|---|---|

| Diethyl Malonate | Between two ester groups | 13 ucalgary.ca |

| Ethyl Acetoacetate | Between a ketone and an ester group | 11 youtube.com |

| Acetone | Adjacent to a ketone group | 19-20 |

This interactive table allows for the comparison of the acidity of α-hydrogens in various carbonyl compounds.

The resonance-stabilized enolate anion generated from this compound is an excellent carbon-centered nucleophile. ucalgary.cafiveable.me This nucleophilicity allows it to participate in a variety of bond-forming reactions. A primary example is the alkylation via an SN2 reaction with an alkyl halide. fiveable.melibretexts.org In this reaction, the nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. fiveable.me

This alkylation step is a cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. ucalgary.calibretexts.org Beyond simple alkyl halides, the malonate anion can react with other electrophiles. For example, it reacts with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig's base to produce β-amino acrylates. lookchem.comchemicalbook.comsigmaaldrich.com The versatility of the malonate anion as a nucleophile makes it a valuable synthon in the construction of complex organic molecules. nih.gov

Detailed Reaction Pathways and Transformations

A key transformation that often follows the initial reaction of the malonate enolate is decarboxylation. This process is integral to the synthetic utility of malonic esters, allowing the malonate group to be used as a synthetic equivalent for a -CH₂COOH group. ucalgary.ca

The decarboxylation step involves the loss of a molecule of carbon dioxide (CO₂). This reaction does not occur directly on the malonic ester but rather on the corresponding malonic acid derivative, which is typically formed by the hydrolysis of the ester groups. ucalgary.calibretexts.org The presence of a second carboxyl group at the β-position facilitates the elimination of CO₂.

Substituted malonic acids, produced from the hydrolysis of the corresponding esters, readily undergo decarboxylation upon heating. nih.gov The mechanism for the thermal decarboxylation of a β-keto acid or a malonic acid involves a cyclic, six-membered transition state. The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the other. This arrangement facilitates a concerted process where the C-C bond breaks, CO₂ is liberated, and an enol intermediate is formed. libretexts.org This enol then rapidly tautomerizes to the more stable carboxylic acid product. libretexts.org

Kinetic studies on the decarboxylation of ethylmalonic acid in an aqueous medium show that the unionized acid molecule is significantly more reactive than its corresponding mono-anion, while the dianion is stable and does not decompose. asianpubs.org This suggests that the free carboxylic acid group is essential for the mechanism to proceed efficiently. The rate of decarboxylation can be influenced by substituents on the methylene carbon; for example, alkyl substitution on the methylene group of malonic acid generally leads to a decrease in the reaction rate due to the electron-donating (+I) effect strengthening the carbon-carbon bond that needs to be cleaved. asianpubs.org

More advanced catalytic methods for decarboxylation have also been developed. For instance, organocatalytic protocols using photoredox catalysts can achieve the direct double decarboxylation of malonic acid derivatives. nih.gov In one such system, a Fukuzumi acridinium photooxidant is used. The proposed mechanism involves the deprotonation of the carboxylic acid, followed by a single electron oxidation by the excited photocatalyst to form an acyloxyl radical. This radical rapidly expels CO₂ to generate a carbon-centered radical, which then abstracts a hydrogen atom to furnish the final product. nih.gov Such methods can offer milder reaction conditions compared to traditional high-temperature thermal decarboxylation. nih.gov

Decarboxylation Reaction Mechanisms

Decarboxylative Cross-Coupling Pathways

Decarboxylative cross-coupling reactions serve as a powerful method for forming carbon-carbon bonds, and this compound is a key substrate in this field. These reactions typically involve the coupling of a malonic acid half-ester with an aryl halide, leading to the synthesis of α-aryl esters. The most common mechanism involves a palladium catalyst. sci-hub.seresearchgate.net

The proposed catalytic cycle generally begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex to form an ArPd(II)XL intermediate. sci-hub.se Subsequently, the this compound coordinates to the palladium center and undergoes decarboxylation to generate a nucleophilic enolate. This enolate is then intercepted by the palladium complex. The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired α-aryl ester product and regenerates the Pd(0) catalyst, allowing the cycle to continue. sci-hub.se

The efficiency and outcome of this reaction are highly dependent on the choice of catalyst, ligands, and additives. For instance, different palladium sources and phosphine ligands can significantly influence the yield. One study found that a catalytic system using Pd₂(allyl)₂Cl₂, BINAP as the ligand, and DMAP as an additive was optimal for the cross-coupling of this compound with bromobenzene. sci-hub.se When switching to aryl chlorides, Ru-Phos was found to be a more effective ligand. sci-hub.se In some cases, copper is used as a co-catalyst alongside palladium. researchgate.net

Recent advancements have also explored the merger of aerobic oxidative copper catalysis with decarboxylative enolate interception for the α-arylation of malonic acid derivatives with arylboron nucleophiles, providing a complementary approach to the palladium-catalyzed methods. nih.govacs.org This strategy is notable for its ability to function under ambient conditions and its tolerance for electrophilic functional groups that are often incompatible with other α-arylation methods. nih.gov

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | BINAP | 32 |

| 2 | Xant-Phos | 45 |

| 3 | S-Phos | Low Yield |

| 4 | Ru-Phos | Low Yield |

Hydrodecarboxylation Mechanisms

Hydrodecarboxylation is a reaction that removes a carboxyl group, replacing it with a hydrogen atom. For malonic acid derivatives like this compound, this process can be particularly useful, effectively using the malonate as a "(-CH₂-)" synthon. nih.gov Traditional methods often require harsh conditions or the use of toxic reagents like tin hydrides. nih.govsci-hub.se

A modern approach utilizes organic photoredox catalysis to achieve hydrodecarboxylation under milder conditions. nih.govnih.gov A proposed mechanism for this reaction involves a catalytic system with a Fukuzumi acridinium photooxidant (Mes-Acr-Ph⁺) and a redox-active cocatalyst, such as phenyldisulfide. nih.govorganic-chemistry.org

The mechanism proceeds as follows:

Deprotonation : A base, such as Hünig's base, deprotonates the carboxylic acid of the malonic half-ester, forming the carboxylate. nih.govnih.gov

Oxidation and Decarboxylation : The excited state of the acridinium photooxidant (Mes-Acr-Ph*) performs a single electron oxidation of the carboxylate. This generates an acyloxyl radical. nih.gov

Radical Formation : The acyloxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming a carbon-centered radical. nih.gov

Hydrogen Atom Abstraction : This carbon-centered radical then abstracts a hydrogen atom from a suitable donor, such as thiophenol (generated in situ from the phenyldisulfide cocatalyst), to yield the final hydrodecarboxylated product. nih.gov

Catalyst Regeneration : The catalytic cycle is completed when the reduced photoredox catalyst is reoxidized by the thiyl radical, which is then protonated to regenerate the active hydrogen atom donor. nih.gov

Kinetic studies have shown that the reaction is first-order with respect to the carboxylate concentration but zero-order in the acridinium catalyst, suggesting that the oxidation of the carboxylate is the turnover-limiting step and that the reaction is limited by the amount of light. nih.govnih.gov This method allows for the direct double decarboxylation of malonic acid derivatives. nih.govorganic-chemistry.org

Alkylation Reaction Mechanisms

The alkylation of this compound is a cornerstone of malonic ester synthesis, a classic method for preparing carboxylic acids. libretexts.orgstudy.com The mechanism hinges on the acidity of the α-hydrogens of the malonate, which are flanked by two carbonyl groups, making them readily removable by a base. libretexts.orglibretexts.org

The general mechanism involves two key steps:

Enolate Formation : A base, such as sodium ethoxide or potassium carbonate, removes one of the acidic α-protons from the diethyl malonate precursor to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org This enolate is a potent nucleophile.

Nucleophilic Attack : The nucleophilic enolate ion then attacks an electrophilic alkyl halide in a nucleophilic substitution reaction, typically an Sₙ2 reaction, to form a new carbon-carbon bond. libretexts.orglibretexts.org

Nucleophilic Substitution with Alkyl Halides

The second step of the malonic ester alkylation is a classic example of a nucleophilic substitution (Sₙ2) reaction. libretexts.org The malonate enolate acts as the nucleophile, and the alkyl halide serves as the electrophile. The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group via a backside attack. libretexts.org

This reaction is subject to the typical constraints of Sₙ2 reactions. libretexts.org

Alkyl Halide Structure : The reaction works best with methyl, primary, and some secondary alkyl halides. libretexts.org Tertiary halides are unsuitable as they tend to undergo E2 elimination instead of substitution. Vinylic and aryl halides are also unreactive in this context because backside attack is sterically hindered. libretexts.org

Leaving Group : The leaving group (X) in the alkyl halide (R-X) can be iodide, bromide, or chloride. libretexts.org Iodides are generally the most reactive. sci-hub.se

The choice of alkyl halide can also influence the ratio of C-alkylation (the desired product) to O-alkylation (a common side product where the enolate attacks with its oxygen atom). Studies have shown that alkyl iodides tend to produce the greatest amount of C-alkylation product compared to bromides and chlorides. sci-hub.se

Dialkylation and Monoalkylation Control

A significant challenge in malonate alkylation is controlling the degree of substitution. After the first alkylation, the resulting monoalkylated malonic ester still possesses one acidic α-hydrogen. libretexts.org This hydrogen can be removed by the base to form a new enolate, which can then react with another molecule of the alkyl halide to yield a dialkylated product. libretexts.orglibretexts.org

The selective monoalkylation of diethyl malonate can be problematic because the monoalkylated products are often more nucleophilic than the starting material. datapdf.com Several strategies are employed to favor monoalkylation:

Stoichiometry : Using a moderate excess of the malonate nucleophile relative to the alkyl halide can help ensure that the halide is consumed before significant dialkylation occurs. datapdf.com

Reaction Conditions : Careful control of the base, solvent, and temperature can influence the relative rates of the first and second alkylation steps.

Masking Groups : A more advanced strategy involves temporarily replacing the second acidic hydrogen with a "masking group" to prevent dialkylation. After the monoalkylation is complete, the masking group is removed. datapdf.com

For syntheses where dialkylation is the desired outcome, an excess of the alkyl halide and a sufficient amount of base are used to drive the reaction to completion. libretexts.orgresearchgate.net

Phase-Transfer Catalysis in Alkylation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid). In the context of malonate alkylation, PTC is particularly useful when employing solid, inorganic bases like potassium carbonate, which are insoluble in the organic solvents where the malonate and alkyl halide are dissolved. google.comphasetransfercatalysis.comscribd.com

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tricaprylmethylammonium chloride) or a crown ether (like 18-crown-6). google.comscribd.com

The catalyst facilitates the transport of the base's anion (e.g., carbonate, CO₃²⁻) from the solid or aqueous phase into the organic phase. phasetransfercatalysis.comscribd.com

In the organic phase, the "naked" and highly reactive anion deprotonates the diethyl malonate to form the enolate. phasetransfercatalysis.com

The malonate enolate then reacts with the alkyl halide, which is also present in the organic phase. rsc.org

The catalyst then returns to the solid/aqueous phase to transport another anion, thus continuing the catalytic cycle.

This method avoids the need for strong, soluble bases like sodium ethoxide and can minimize side reactions like ester hydrolysis, which is a problem when using aqueous sodium hydroxide (B78521). sci-hub.se PTC conditions can activate the basicity of potassium carbonate, making it an effective base for deprotonating malonates (pKa ≈ 13) even though the first pKa of carbonic acid is 10.3. phasetransfercatalysis.com

Solid-Liquid Two-Phase Alkylation Systems

A solid-liquid two-phase system is a specific application of phase-transfer catalysis where a solid base (like anhydrous potassium carbonate) is suspended in an organic solvent containing the substrate (diethyl malonate), the reagent (alkyl halide), and the phase-transfer catalyst. sci-hub.sescribd.comiau.ir

This system offers several advantages:

Mild Base : It utilizes a mild, inexpensive, and easy-to-handle solid base. sci-hub.seiau.ir

Anhydrous Conditions : Using anhydrous potassium carbonate has the added benefit of absorbing any water formed during the reaction, which helps to minimize the hydrolysis of the ester groups. phasetransfercatalysis.comscribd.com

Simplified Workup : The solid base can be easily removed by filtration at the end of the reaction.

In a typical solid-liquid PTC setup, the diethyl malonate, alkyl halide, powdered anhydrous potassium carbonate, and a catalyst (e.g., a tetraalkylammonium salt) are mixed in a suitable solvent like toluene or acetonitrile (B52724). sci-hub.seresearchgate.net The suspension is then stirred and heated to promote the reaction. The catalyst is crucial for shuttling the carbonate anion into the liquid phase to deprotonate the malonate, enabling the subsequent nucleophilic substitution. sci-hub.segoogle.com This method provides an efficient and practical route for the C-alkylation of malonic esters. iau.ir

Acylation Reaction Mechanisms for Beta-Ketoester Synthesis

The acylation of malonate derivatives is a fundamental route to the synthesis of β-ketoesters. This compound serves as a key precursor in these transformations. One significant method involves the in-situ generation of a (trimethylsilyl)ethyl malonate from this compound, which is then acylated to yield a variety of β-ketoesters. sigmaaldrich.comchemicalbook.com This approach is an alternative to the classical Claisen condensation, which involves the base-promoted condensation of two ester molecules. vanderbilt.edu

A related and efficient method is the decarboxylative Claisen condensation. This reaction utilizes magnesium enolates of substituted malonic acid half oxyesters, which act as pronucleophiles. These enolates react with various acylating agents, including acyl chlorides, acid anhydrides, and even carboxylic acids, to produce functionalized α-substituted β-keto esters in good yields. organic-chemistry.org The general mechanism for acylation involves the formation of a malonate enolate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group from the acylating agent, resulting in the final β-ketoester product. The use of stabilized enolates, such as those derived from this compound, is crucial for these carbon-carbon bond-forming reactions. youtube.com

Research has also explored the C-acylation of silyl enol ethers with acid chlorides, catalyzed by pentafluorophenylammonium triflate (PFPAT), to produce β-diketones. A similar process with ketene silyl acetals provides a pathway to β-keto esters. organic-chemistry.org

Cross-Coupling Reaction Mechanisms (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the enolate of this compound can serve as the nucleophilic partner in these transformations. libretexts.org The general mechanism for these reactions typically follows a Pd(0)/Pd(II) catalytic cycle. yale.edu

The catalytic cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R-X), such as an aryl bromide or chloride, inserting itself into the carbon-halide bond. This oxidizes the palladium from Pd(0) to a Pd(II) intermediate. libretexts.orgyale.eduwikipedia.org This step is often the rate-limiting step in the cycle. yale.edu

Transmetallation : The malonate enolate (nucleophile) is transferred to the Pd(II) complex from its counter-ion (potassium), displacing the halide. This forms a new Pd(II) intermediate where both organic fragments are attached to the palladium center. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and the final product. This step reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the catalyst for the next cycle. libretexts.orgyale.eduwikipedia.org

Research has demonstrated the successful palladium-catalyzed arylation of malonate enolates with a range of aryl bromides and chlorides. nih.gov The efficiency of these reactions is often dependent on the choice of ligand attached to the palladium catalyst. Sterically hindered and electron-rich phosphine ligands, such as P(t-Bu)₃ and ferrocenyldialkylphosphines, have been shown to be effective in promoting the coupling of both electron-rich and electron-poor aryl halides with malonate nucleophiles. nih.gov

Michael Addition Reactions

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. adichemistry.comaskfilo.combyjus.com This reaction is a widely used and effective method for forming carbon-carbon bonds under mild conditions. wikipedia.org The mechanism begins with the deprotonation of the Michael donor by a base to generate a resonance-stabilized carbanion, or enolate. byjus.com This nucleophile then attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). The resulting intermediate is an enolate, which is then protonated during workup to yield the final 1,5-dicarbonyl adduct. adichemistry.comaskfilo.combyjus.com

Role as Michael Donor

Compounds with an active methylene group, where a -CH₂- is flanked by two strong electron-withdrawing groups, are excellent Michael donors. adichemistry.comspcmc.ac.in this compound falls into this category. The two ester groups significantly increase the acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate), facilitating their removal by a base to form a highly stabilized enolate ion. libretexts.org This enolate is a soft nucleophile that readily participates in the 1,4-addition characteristic of the Michael reaction. adichemistry.comspcmc.ac.in Classic examples of this reactivity include the reaction of diethyl malonate with acceptors like methyl vinyl ketone, diethyl fumarate, and mesityl oxide. askfilo.combyjus.comwikipedia.org

Influence of Catalysts and Solvents

The conditions for a Michael addition, particularly the choice of catalyst and solvent, can significantly impact the reaction's yield and stereoselectivity. The reaction is typically carried out in the presence of a base, which can range from strong bases like sodium ethoxide and potassium hydroxide to milder secondary amines. adichemistry.comspcmc.ac.in

In the field of asymmetric catalysis, significant research has focused on rendering the Michael addition enantioselective. For instance, an isothiourea-based Lewis basic catalyst has been used for the enantioselective addition of malonates to α,β-unsaturated aryl esters. nih.gov Studies showed that solvent choice was critical; while the reaction proceeded in dichloromethane (CH₂Cl₂), more polar solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) provided higher yields and enantioselectivity, with DMF at 0 °C giving the best result. nih.gov

Another study employed a Nickel-Sparteine complex to catalyze the enantioselective Michael addition of diethyl malonate to substituted chalcones. researchgate.net The reaction proceeded effectively at room temperature in toluene, demonstrating that the combination of a transition metal precatalyst and a chiral ligand can lead to high yields and enantioselectivities. researchgate.net

| Michael Donor | Michael Acceptor | Catalyst System | Solvent | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl Malonate | β-Trifluoromethyl α,β-unsaturated PNP ester | HyperBTM (isothiourea) | CH₂Cl₂ | - | 62:38 er | nih.gov |

| Dimethyl Malonate | β-Trifluoromethyl α,β-unsaturated PNP ester | HyperBTM (isothiourea) | MeCN | 58 | 70:30 er | nih.gov |

| Dimethyl Malonate | β-Trifluoromethyl α,β-unsaturated PNP ester | HyperBTM (isothiourea) | DMF | 65 | 89:11 er | nih.gov |

| Diethyl Malonate | Chalcone | NiCl₂ / (-)-Sparteine | Toluene | 90 | 86% ee | researchgate.net |

| Diethyl Malonate | Chalcone | NiCl₂ / (-)-Sparteine | CHCl₃ | 85 | 73% ee | researchgate.net |

Knoevenagel Condensation in the Context of Active Methylene Compounds

The Knoevenagel condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as a malonic ester. purechemistry.orgmychemblog.compearson.comthermofisher.com The reaction is typically catalyzed by a weak base, such as a primary or secondary amine or their salts (e.g., piperidine or ammonium acetate). mychemblog.comthermofisher.com The product is an α,β-unsaturated dicarbonyl compound, formed through a nucleophilic addition followed by a dehydration step. mychemblog.comyoutube.com This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. pearson.com To drive the reaction to completion, the water formed as a byproduct is often removed, for example, by azeotropic distillation. thermofisher.com

Nucleophilic Addition to Carbonyl Compounds

The crucial step in the Knoevenagel condensation is the nucleophilic addition of the carbanion, generated from the active methylene compound, to the electrophilic carbonyl carbon of the aldehyde or ketone. purechemistry.orgmychemblog.com The mechanism proceeds as follows:

Enolate Formation : The basic catalyst deprotonates the active methylene compound (e.g., this compound), creating a resonance-stabilized enolate ion. This enolate is a potent nucleophile. purechemistry.orgyoutube.com

Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aldehyde or ketone. purechemistry.orgyoutube.com This addition reaction breaks the C=O pi bond and changes the hybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation and Dehydration : The alkoxide intermediate is protonated to form a β-hydroxy dicarbonyl compound. This intermediate then undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. mychemblog.com

The reactivity of the carbonyl compound is a key factor, with aldehydes generally reacting much faster than ketones in the Knoevenagel condensation. thermofisher.com

Catalysis in Knoevenagel Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgthermofisher.com It involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or ethylamine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate ion or carbanion. wikipedia.orgresearchgate.netorganicreactions.org

The general mechanism proceeds in two main stages:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., diethyl malonate) to generate a resonance-stabilized carbanion. amazonaws.com

Nucleophilic Addition and Dehydration: This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, forming an aldol-type adduct, which then undergoes elimination of a water molecule to form the final α,β-unsaturated product. researchgate.net

In the context of this mechanism, this compound serves as a pre-formed salt of the active methylene compound. As an ionic compound, it provides the malonate carbanion directly, potentially bypassing the need for an external basic catalyst for the initial deprotonation step that is required when starting with a neutral diester like diethyl malonate. Its role is primarily that of the nucleophilic reactant. The inherent basicity of the malonate anion facilitates the initial addition to the carbonyl compound. The subsequent dehydration step to form the final condensed product is often promoted by the reaction conditions.

Blaise Reaction and Decarboxylative Blaise Reaction Mechanisms

The Blaise reaction and its decarboxylative variant represent important methods for the synthesis of β-enamino esters or β-keto esters from nitriles. organic-chemistry.orgwikipedia.org

The classical Blaise reaction, first reported in 1901, involves the reaction of a nitrile with an organozinc intermediate. wikipedia.org This intermediate is generated from an α-haloester and metallic zinc, in a process similar to the Reformatsky reaction. The mechanism involves the formation of a zinc-enolate, which then adds to the nitrile. Subsequent hydrolysis of the resulting metalloimine intermediate yields either a β-keto ester (under acidic workup) or a β-enamino ester (under basic workup with aqueous K₂CO₃). organic-chemistry.orgwikipedia.org

A significant modification of this method is the Decarboxylative Blaise Reaction , which provides a safer and more practical route to β-amino acrylates. organic-chemistry.orgacs.org This approach avoids the use of lachrymatory α-haloesters and metallic zinc, instead utilizing this compound as the key starting material. organic-chemistry.orgnih.gov

In this reaction, an aryl nitrile is reacted with this compound in the presence of zinc chloride (ZnCl₂) and a catalytic amount of a Hünig's base (N,N-Diisopropylethylamine). organic-chemistry.orgacs.orgnih.gov The reaction is typically performed in a solvent such as dichloroethane (DCE) under reflux. organic-chemistry.org

The proposed mechanism for the decarboxylative variant suggests that decarboxylation occurs after the formation of a zinc malonate-nitrile adduct. organic-chemistry.org The zinc chloride acts as a Lewis acid, likely coordinating to both the nitrile and the malonate to facilitate the nucleophilic addition. The reaction shows sensitivity to substrate structure; nitriles bearing electron-withdrawing groups tend to show enhanced reactivity, while sterically hindered ortho-substituted nitriles exhibit reduced yields. organic-chemistry.org This modified Blaise reaction is an efficient, endothermic process that offers a more environmentally friendly method for synthesizing β-amino acrylates. organic-chemistry.orgnih.gov

Table 1: Substrate Scope in the Decarboxylative Blaise Reaction organic-chemistry.orgacs.org Reaction Conditions: Aryl nitrile (1.0 equiv), Potassium Ethyl Malonate (1.5 equiv), ZnCl₂ (1.0 equiv), Hünig's base (0.1 equiv), reflux in Dichloroethane (DCE).

| Entry | Nitrile Substrate | Substituent Position | Electronic Effect | Observed Reactivity/Yield |

| 1 | Benzonitrile | - | Neutral | Good |

| 2 | 4-Chlorobenzonitrile | para | Electron-withdrawing | High |

| 3 | 2-Chlorobenzonitrile | ortho | Electron-withdrawing | Low (Steric Hindrance) |

| 4 | 4-Methoxybenzonitrile | para | Electron-donating | Moderate |

| 5 | 2-Methylbenzonitrile | ortho | Electron-donating | Low (Steric Hindrance) |

| 6 | 4-Methylbenzonitrile | para | Electron-donating | Good |

| 7 | 2-Cyanopyridine | - | Heteroaryl | Excellent (>98% conversion) |

| 8 | Cyclopropyl nitrile | - | Aliphatic | Good (79% yield) |

Iv. Advanced Applications of Ethyl Potassium Malonate in Organic Synthesis

Strategic Building Block for Complex Molecular Architectures

The unique structure of ethyl potassium malonate, featuring a nucleophilic carbanion precursor and an ester functional group, makes it an ideal starting material for constructing elaborate molecular frameworks.

This compound is a valuable precursor for the synthesis of β-ketoesters, which are pivotal intermediates in the creation of a wide range of organic compounds, including pharmaceuticals and agrochemicals. lookchem.comabmole.com The acylation of this compound provides a direct and efficient method for generating these important structural motifs.

One common strategy involves the reaction of this compound with an acyl chloride. google.com To facilitate this transformation, the potassium salt is often converted into a more reactive magnesium chelate. This is typically achieved by treating this compound with magnesium chloride in the presence of a base like pyridine. The resulting magnesium enolate readily undergoes acylation upon the addition of an acyl chloride. google.com The final product is obtained after an acidic workup. This method is noted for its mild reaction conditions, high purity of the resulting β-ketoester (often exceeding 99%), and high yields, making it suitable for industrial-scale production. google.com

Another approach involves generating a (trimethylsilyl)ethyl malonate in situ from this compound, which can then be acylated to furnish the desired β-ketoesters. chemicalbook.comsigmaaldrich.comguidechem.com

Table 1: Synthesis of Ethyl Propionylacetate from this compound google.com

| Reactant | Molar Equivalent | Role |

|---|---|---|

| This compound | 1.0 | Malonate Source |

| Magnesium Chloride (anhydrous) | 1.2 | Chelating Agent |

| Pyridine | 2.5 | Base |

| Propionyl Chloride | 0.75 | Acylating Agent |

| Hydrochloric Acid (10%) | - | Acidic Workup |

| Product | - | Ethyl Propionylacetate |

This compound is an effective nucleophile in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction used to prepare alkylidene malonates (α,β-unsaturated esters). chemicalbook.comsigmaaldrich.comguidechem.com These products are versatile intermediates for various synthetic transformations, including Michael additions and Diels-Alder reactions.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as a malonic ester, with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base. wikipedia.org this compound serves as an excellent substrate for this reaction, as it provides the malonate carbanion directly. The reaction proceeds via nucleophilic addition of the malonate to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield the final α,β-unsaturated product. wikipedia.org The use of this compound can simplify the procedure by eliminating the need for an external base to deprotonate a diester starting material.

Table 2: Key Components of the Knoevenagel Condensation

| Component | Example | Function |

|---|---|---|

| Active Methylene Compound | This compound | Nucleophile Source |

| Carbonyl Compound | Benzaldehyde | Electrophile |

| Catalyst (optional) | Piperidine, Pyridine | Base to facilitate reaction |

| Product Type | - | Alkylidene or Arylidene Malonate |

A notable application of this compound is in the synthesis of β-amino acrylates. These compounds are valuable synthetic intermediates, particularly in the construction of nitrogen-containing heterocyclic systems. A specific and efficient method involves the reaction of this compound with aryl nitriles. lookchem.comchemicalbook.comsigmaaldrich.comguidechem.com

This transformation is typically carried out in the presence of zinc chloride and a catalytic amount of a hindered amine base, such as Hünig's base (N,N-diisopropylethylamine). sigmaaldrich.comguidechem.com In this reaction, which is a variation of the Blaise reaction, the nitrile is activated by the Lewis acid (zinc chloride), making it more susceptible to nucleophilic attack by the malonate. The resulting intermediate undergoes rearrangement and protonation to afford the β-amino acrylate (B77674) product in moderate to good yields. sigmaaldrich.com This method is considered safer than the classical Blaise reaction. sigmaaldrich.com

Intermediate in the Synthesis of Biologically Relevant Compounds

This compound plays a crucial role as an intermediate in the multi-step synthesis of various biologically and pharmaceutically important molecules.

The malonic ester synthesis is a classic and highly effective method for preparing mono- and di-substituted acetic acids. uobabylon.edu.iqwikipedia.org this compound is an ideal starting material for this synthesis. The core of the process involves the alkylation of the α-carbon of the malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation. wikipedia.org

The synthesis proceeds in the following steps:

Alkylation : this compound, which is effectively a stabilized carbanion of monoethyl malonate, reacts directly with an alkyl halide (R-X) in a nucleophilic substitution reaction. This step attaches the desired alkyl group to the α-carbon.

Hydrolysis : The resulting substituted ethyl malonate is then subjected to hydrolysis, typically using a strong base followed by acidification. This converts the ester group and the potassium carboxylate into two carboxylic acid groups.

Decarboxylation : The resulting substituted malonic acid is unstable to heat. Upon heating, it readily loses a molecule of carbon dioxide to yield the final substituted acetic acid. wikipedia.org

This synthetic route allows for the preparation of a wide variety of substituted acetic acids that would be difficult to synthesize by other means. uobabylon.edu.iq

Table 3: General Scheme of Malonic Ester Synthesis using this compound

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Alkylation | R-X (Alkyl Halide) | Ethyl alkylmalonate salt |

| 2. Hydrolysis | H₃O⁺ | Alkylmalonic acid |

| 3. Decarboxylation | Heat (Δ) | Substituted Acetic Acid (R-CH₂COOH) + CO₂ |

This compound is a key precursor in the synthesis of quinolones and fluoroquinolones, a major class of synthetic broad-spectrum antibacterial agents. google.com The quinolone structure is typically constructed through a cyclization reaction, such as the Gould-Jacobs reaction. This process requires a malonic ester derivative, which is often prepared using this compound as the starting material.

The synthesis generally involves reacting an appropriately substituted aniline (B41778) with a derivative of diethyl malonate, such as diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then cyclized at high temperatures to form the quinolone ring system. rsc.org Subsequent hydrolysis of the ester group at the 3-position yields the carboxylic acid, a feature common to nearly all quinolone antibiotics. almerja.com this compound serves as a fundamental building block for creating the necessary malonate derivatives required for the initial condensation with the aniline component. google.com The versatility of this approach allows for the introduction of various substituents onto the quinolone scaffold, which is crucial for modulating the antibacterial activity and pharmacokinetic properties of the final drug molecule. rsc.org

Preparation of Malonamide (B141969) Derivatives

Malonamides are an important class of organic compounds with applications ranging from medicinal chemistry to materials science. This compound provides a convenient starting point for the synthesis of unsymmetrical malonamide derivatives. The general strategy involves the reaction of the malonate monoester with an amine.

The synthesis of malonamide derivatives from this compound typically proceeds through the activation of the carboxylate group, followed by nucleophilic acyl substitution with a primary or secondary amine. Alternatively, direct amidation can be achieved under specific conditions, although this is often less efficient. A common approach involves converting the potassium salt to the corresponding acid chloride or activating it with a peptide coupling reagent before introducing the amine.

A representative synthetic protocol is outlined below:

Acidification: this compound is first neutralized with a strong acid (e.g., HCl) to form monoethyl malonate.

Activation: The resulting carboxylic acid is then activated. This can be achieved by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt).

Amination: The activated monoethyl malonate is then treated with the desired amine. The amine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the malonamide derivative.

This stepwise process allows for the controlled synthesis of a wide variety of N-substituted malonamide-esters, which can be further modified at the remaining ester group if desired. The reaction conditions can be tailored based on the reactivity of the specific amine and the desired final product.

Table 1: Representative Synthesis of an N-Aryl Malonamide Derivative

| Step | Reagent/Condition | Product |

| 1. Acidification | This compound, aq. HCl | Monoethyl malonate |

| 2. Activation | Monoethyl malonate, SOCl₂, cat. DMF | Ethyl 3-chloro-3-oxopropanoate |

| 3. Amination | Ethyl 3-chloro-3-oxopropanoate, Aniline, Pyridine | Ethyl 3-oxo-3-(phenylamino)propanoate |

Contribution to Total Synthesis of Natural Products and Analogues

The malonate scaffold is a fundamental building block in the total synthesis of numerous complex natural products. While this compound itself may not always be the direct starting material, the principles of malonate chemistry—specifically the generation of an enolate followed by alkylation—are central to the construction of intricate molecular architectures. The enantioselective alkylation of malonate derivatives is a key strategy for introducing chirality and building up the carbon skeleton of target molecules.

A prominent example is the enantioselective total synthesis of the spirooxindole alkaloid (-)-horsfiline . nih.govfrontiersin.org In this synthesis, a chiral malonate derivative is employed to establish the critical quaternary stereocenter of the molecule. The synthesis begins with a diphenylmethyl tert-butyl malonate, which is deprotonated to form an enolate that then undergoes a highly enantioselective allylation reaction catalyzed by a phase-transfer catalyst. frontiersin.org This key step sets the stereochemistry for the rest of the synthesis. The resulting chiral, α-alkylated malonate is then carried through a series of transformations to yield the final natural product. nih.gov

Similarly, the total synthesis of (+)-coerulescine , another spirooxindole alkaloid, utilizes an enantioselective phase-transfer catalytic allylation of a malonate derivative as the key stereochemistry-determining step. frontiersin.orgfrontiersin.org The malonate starting material, diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate, is synthesized and then subjected to allylation under phase-transfer conditions to achieve a high enantiomeric excess. frontiersin.org This chiral building block is then elaborated through a seven-step sequence to afford the target natural product. frontiersin.org

These syntheses highlight the importance of malonates as versatile precursors for constructing complex and stereochemically rich molecules. This compound can be considered a fundamental precursor for accessing the more complex malonate derivatives used in these syntheses.

Table 2: Key Malonate Intermediates in Natural Product Synthesis

| Natural Product | Key Malonate Intermediate | Key Transformation |

| (-)-Horsfiline | Diphenylmethyl tert-butyl α-allylmalonate | Enantioselective phase-transfer catalytic allylation |

| (+)-Coerulescine | Diphenylmethyl tert-butyl α-allyl-α-(2-nitrophenyl)malonate | Enantioselective phase-transfer catalytic allylation |

Stereochemical Control and Asymmetric Synthesis (Implication for malonate derivatives)

Achieving stereochemical control is a central challenge in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. Asymmetric synthesis involving malonate derivatives has become a powerful tool for the construction of enantiomerically enriched compounds. The principles of stereocontrol are directly applicable to reactions involving the enolate generated from this compound or its derivatives.

The key to asymmetric synthesis with malonates lies in conducting the alkylation or other C-C bond-forming reactions in a chiral environment, which leads to the preferential formation of one enantiomer over the other. Several strategies have been developed to achieve this:

Chiral Auxiliaries: An achiral malonate can be covalently attached to a chiral auxiliary. The auxiliary then directs the approach of the electrophile to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Chiral Catalysts:

Phase-Transfer Catalysis (PTC): As demonstrated in the syntheses of (-)-horsfiline and (+)-coerulescine, chiral phase-transfer catalysts are highly effective for the enantioselective alkylation of malonates. frontiersin.org The catalyst, typically a chiral quaternary ammonium (B1175870) salt, forms a chiral ion pair with the malonate enolate, which then reacts with the electrophile in a stereocontrolled manner. This method can achieve high chemical yields and excellent enantioselectivities (up to 98% ee). semanticscholar.org

Organocatalysis: Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze the asymmetric conjugate addition of malonates to α,β-unsaturated compounds (Michael reaction). frontiersin.org These catalysts activate the reactants through non-covalent interactions (e.g., hydrogen bonding), creating a chiral environment that directs the stereochemical outcome of the reaction.

Metal Catalysis: Chiral metal complexes can also be used to catalyze asymmetric reactions of malonates. The metal center coordinates to the malonate and the other reactant, holding them in a specific orientation that favors the formation of one enantiomer.

The development of these catalytic asymmetric methods has significantly expanded the utility of malonates in organic synthesis, allowing for the efficient and highly selective preparation of a wide range of chiral building blocks and final products. semanticscholar.org

Table 3: Strategies for Asymmetric Synthesis with Malonate Derivatives

| Strategy | Description | Key Feature |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the malonate to direct the reaction. | Diastereoselective reaction followed by auxiliary removal. |

| Phase-Transfer Catalysis | A chiral catalyst transports the malonate enolate between phases. | Formation of a chiral ion pair. |

| Organocatalysis | A small chiral organic molecule catalyzes the reaction. | Non-covalent catalyst-substrate interactions. |

| Metal Catalysis | A chiral metal complex coordinates to the reactants. | Geometrically defined transition state. |

V. Biological and Enzymatic Research Applications of Ethyl Potassium Malonate

Enzymatic Inhibition Studies and Metabolic Pathway Research

Ethyl potassium malonate's primary role in enzymatic research is as a competitive inhibitor, which allows for the detailed study of enzyme kinetics and the elucidation of metabolic pathways.

This compound is recognized as a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. biosynth.comabmole.comselleckchem.comscbt.com This enzyme plays a critical role in the citric acid cycle and the electron transport chain, two fundamental processes for cellular energy production.

The inhibitory action of this compound is attributed to its structural resemblance to the enzyme's natural substrate, succinate. This similarity allows it to bind to the active site of succinate dehydrogenase, thereby preventing the binding of succinate and halting the enzyme's catalytic activity. scbt.com This type of inhibition is a classic example of competitive inhibition, where the inhibitor and the substrate compete for the same binding site on the enzyme. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

| Inhibitor | Type of Inhibition | IC50 Value |

|---|---|---|

| Malonate | Competitive | ~40 μM |

In addition to its well-documented effects on succinate dehydrogenase, this compound has been identified as an inhibitor of malonic acid reductase. biosynth.com This enzyme is involved in the metabolic pathway of malonic acid, catalyzing its conversion to its corresponding ketone. biosynth.com The inhibition of this enzyme suggests that this compound may have broader effects on cellular metabolism beyond the citric acid cycle. The reaction catalyzed by malonic acid reductase is a necessary step in the biosynthesis of fatty acids, indicating that its inhibition could disrupt this essential anabolic process. biosynth.com

Investigations into Antimicrobial Activity Mechanisms

This compound has demonstrated antimicrobial properties, showing inhibitory effects on the growth of various microorganisms. biosynth.com Research in this area has focused on understanding the mechanisms by which this compound exerts its antimicrobial action.

The antimicrobial activity of this compound is attributed, in part, to its interactions with microbial cellular components. biosynth.com It has been shown to inhibit the growth of Gram-positive bacteria and fungi, as well as some Gram-negative bacteria. biosynth.com The proposed mechanism involves the chemical reactivity of the compound with essential biomolecules within the microbial cell.

The molecular basis for the antimicrobial effects of this compound is believed to be its ability to react with key functional groups in proteins and lipids. biosynth.com Specifically, it is proposed that this compound interacts with hydroxyl groups on proteins and amide groups on lipids. biosynth.com These reactions can lead to the chemical degradation of these vital cellular components, ultimately resulting in cell death. biosynth.com By targeting fundamental building blocks of the cell, such as proteins and lipids that are integral to the cell membrane and other cellular structures, this compound can disrupt cellular integrity and function, leading to its observed antimicrobial effects.

Vi. Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis of Malonate-Derived Compounds

Spectroscopy is a cornerstone in the analysis of malonate compounds, offering non-destructive methods to probe their molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are routinely used to obtain unambiguous structural and compositional data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including malonate derivatives. scispace.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing researchers to map the molecular structure. ethernet.edu.et

For a compound like ethyl potassium malonate, ¹H NMR spectroscopy can identify the different types of protons present. The ethyl group typically displays a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene protons of the malonate backbone (α-carbon) would appear as a distinct singlet.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms. spectrabase.com The spectrum for this compound would show separate signals for the carbonyl carbon of the carboxylate, the carbonyl carbon of the ester, the α-carbon, and the two carbons of the ethyl group. The precise chemical shifts are sensitive to the electronic environment, confirming the presence and connectivity of these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ (ethyl) | ¹H | ~1.2 | Triplet |

| CH₂ (ethyl) | ¹H | ~4.1 | Quartet |

| CH₂ (malonate) | ¹H | ~3.1 | Singlet |

| C=O (carboxylate) | ¹³C | ~175 | - |

| C=O (ester) | ¹³C | ~170 | - |

| CH₂ (malonate) | ¹³C | ~45 | - |

| CH₂ (ethyl) | ¹³C | ~60 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. slideshare.net It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, high-resolution mass spectrometry can confirm its exact mass of 169.99814019 Da. nih.gov

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that aids in structural confirmation. libretexts.orglibretexts.orgyoutube.com While the molecular ion peak for malonate derivatives can sometimes be weak or absent, the fragmentation patterns are highly characteristic. mdpi.com A common fragmentation pathway for diethyl malonate derivatives involves the loss of the entire diethyl malonate moiety (M-159), which can be a useful diagnostic tool. mdpi.com Other characteristic fragments arise from the cleavage of bonds adjacent to the carbonyl groups, such as the loss of an ethoxy group (-OEt, M-45) or an ethyl group (-CH₂CH₃, M-29). mdpi.com

Table 2: Characteristic Mass Spectrometry Fragments for Malonate Esters

| Fragment | Description | Typical m/z Value |

|---|---|---|

| [M-29]⁺ | Loss of an ethyl group | Varies |

| [M-45]⁺ | Loss of an ethoxy group | Varies |

| [M-73]⁺ | Loss of a carbethoxy group | Varies |

| m/z 85 | Corresponds to [O=C-CH-CO₂]⁺ | 85 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov These methods are excellent for identifying the functional groups present in a compound, as different types of bonds absorb infrared radiation or scatter light at characteristic frequencies. bellevuecollege.eduoregonstate.edu

In the IR spectrum of this compound, the most prominent peaks are associated with the carbonyl groups. libretexts.orgopenstax.orgpressbooks.pub The ester carbonyl (C=O) stretch typically appears as a strong, sharp band around 1730-1750 cm⁻¹. The carboxylate group (COO⁻) exhibits a strong, broad asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. The C-O stretching vibrations of the ester group are also readily identifiable in the 1100-1300 cm⁻¹ region. oregonstate.edu

Raman spectroscopy provides complementary information. While IR is more sensitive to polar bonds like carbonyls, Raman spectroscopy is often more sensitive to symmetric vibrations and C-C bond frameworks. nih.gov The combination of both techniques provides a more complete vibrational analysis of the molecule. Spectral data for this compound is available in databases, with techniques often utilizing KBr wafers for FTIR or FT-Raman analysis. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1730 - 1750 | Strong, Sharp |

| COO⁻ (Carboxylate) | Asymmetric Stretch | 1550 - 1610 | Strong, Broad |

| COO⁻ (Carboxylate) | Symmetric Stretch | ~1400 | Moderate |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is an essential tool for the separation, isolation, and purity assessment of chemical compounds. For malonate derivatives, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used, each offering distinct advantages depending on the properties of the analyte and the goals of the analysis.

Gas Chromatography (GC) for Volatile Products and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wpmucdn.com It is particularly useful for monitoring the progress of reactions involving malonate esters, such as the malonic ester synthesis, where reactants and products are often sufficiently volatile. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comorganicchemistrytutor.com GC can provide rapid and accurate quantitative analysis of reaction mixtures. researchgate.net

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the two phases. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like malonate esters due to its high sensitivity. dtic.mil For instance, methods have been developed to detect trace quantities of diethyl malonate in ethanol (B145695) using GC-FID. dtic.mil

Table 4: Typical Gas Chromatography (GC) Parameters for Malonate Ester Analysis

| Parameter | Description |

|---|---|

| Column Type | Capillary columns (e.g., DB-1, HP-5) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) |

| Injector Temperature | Typically 200-250 °C |

| Oven Program | Temperature gradient to separate components with different boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and purity assessment of non-volatile or thermally sensitive compounds like this compound. rsc.org It separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Reverse-phase HPLC (RP-HPLC) is a common mode used for analyzing malonate derivatives. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com For acidic compounds like malonic acid derivatives, a small amount of acid (e.g., formic acid or phosphoric acid) is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.comhelixchrom.com The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Assays of ≥97.0% purity determined by HPLC are common for commercially available malonate derivatives. sigmaaldrich.com

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Malonate Analysis

| Parameter | Description |

|---|---|

| Column Type | Reverse-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with an acid modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detector | UV Detector (monitoring at a wavelength like 210 nm) or Mass Spectrometer (LC-MS) |

| Temperature | Often controlled, e.g., 40°C, to ensure reproducibility nih.gov |

Vii. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure of the ethyl malonate anion and correlating it with its observed reactivity. Methods like Density Functional Theory (DFT) are commonly employed to model the molecule and derive key electronic properties.

The reactivity of the ethyl malonate enolate, formed from ethyl potassium malonate, is dictated by its electronic structure. smolecule.com The presence of two electron-withdrawing groups (the ethyl ester and the carboxylate) acidifies the alpha-hydrogens, facilitating the formation of a resonance-stabilized enolate. openstax.orglibretexts.org Computational models can precisely quantify the effects of these functional groups.

Key calculated parameters include:

Electron Density Distribution: Calculations reveal how the negative charge is distributed across the enolate. While the formal charge resides on the oxygen atoms, a significant portion of the negative charge is delocalized onto the central alpha-carbon, making it a potent nucleophile. openstax.org This is the basis for its role in C-C bond-forming reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For the ethyl malonate enolate, the HOMO is primarily located on the alpha-carbon, confirming its role as the primary site for nucleophilic attack on electrophiles. openstax.org The energy of the HOMO is an indicator of its nucleophilicity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For the ethyl malonate enolate, the ESP map would show regions of high negative potential (typically colored red) around the oxygen atoms and the alpha-carbon, indicating the most likely sites for interaction with electrophiles or the potassium counter-ion.

Table 1: Illustrative Calculated Electronic Properties of the Ethyl Malonate Enolate This table presents typical data that would be obtained from quantum chemical calculations for illustrative purposes.

| Parameter | Atom/Region | Calculated Value (Arbitrary Units) | Implication |

| Mulliken Charge | Alpha-Carbon | -0.65 | High negative charge, indicating nucleophilicity |

| Carbonyl Oxygen (Ester) | -0.80 | Charge delocalization, stabilization of the enolate | |

| Carbonyl Oxygen (Carboxylate) | -0.85 | Charge delocalization, stabilization of the enolate | |

| HOMO Energy | Molecule | -2.5 eV | Indicates high reactivity as a nucleophile |

| HOMO Lobe Location | Alpha-Carbon | Largest Lobe | Primary site of nucleophilic attack |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, most notably the alkylation step in the malonic ester synthesis. openochem.orguobabylon.edu.iq This process involves the nucleophilic attack of the malonate enolate on an alkyl halide in an SN2 reaction. openstax.orglibretexts.org

Computational chemists can model the entire reaction coordinate for this process to identify the transition state—the highest energy point along the reaction pathway that connects reactants to products.

Transition State Geometry: The calculated geometry of the transition state provides a snapshot of the bond-forming and bond-breaking process. For the alkylation of the ethyl malonate enolate, the transition state would show a partial bond between the alpha-carbon and the alkyl halide's carbon, as well as a partially broken bond between the carbon and the leaving group (e.g., a halide).

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state is the activation energy. This value is critical as it determines the reaction rate. A lower calculated activation energy corresponds to a faster reaction. These calculations can be used to compare the feasibility of different reaction pathways or the reactivity with different substrates.

Table 2: Illustrative Calculated Activation Energies for the Alkylation of Ethyl Malonate Enolate This table provides hypothetical data to illustrate how computational modeling can be used to analyze reaction pathways.

| Alkylating Agent | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| Methyl Iodide | I⁻ | 15.2 | Fast |

| Methyl Bromide | Br⁻ | 16.5 | Moderate |

| Methyl Chloride | Cl⁻ | 18.1 | Slow |

| Ethyl Iodide | I⁻ | 16.0 | Fast (Slower than Methyl) |

| tert-Butyl Bromide | Br⁻ | 28.5 (for E2 elimination) | Alkylation disfavored |

Prediction of Structure-Reactivity Relationships

By systematically modifying the structures of reactants in silico and calculating the resulting changes in electronic properties and reaction barriers, computational chemistry can predict structure-reactivity relationships. This predictive power is valuable for optimizing reaction conditions and designing new synthetic methods.

For reactions involving this compound, theoretical studies can explore:

Effect of the Ester Group: By replacing the ethyl group with other alkyl groups (e.g., methyl, tert-butyl), chemists can computationally predict how steric hindrance and electronic effects influence the enolate's stability and nucleophilicity, as well as the activation energy of subsequent reactions.

Effect of the Alkylating Agent: As illustrated in the table above, modeling can quantify the effect of using different alkyl halides. These models confirm experimental observations that primary and methyl halides are excellent substrates for SN2 reactions, while more hindered halides lead to higher activation barriers or favor competing elimination reactions. openstax.org

Role of the Counter-ion: While often omitted in simplified models, more sophisticated calculations can include the potassium cation (K⁺) to investigate its role in coordinating with the enolate and influencing its aggregation state and reactivity. The nature of the cation can affect the ion-pairing, which in turn modulates the nucleophilicity of the enolate.

These theoretical investigations provide a detailed molecular-level understanding that goes beyond empirical observations, offering a rational basis for the rich synthetic utility of this compound.

Viii. Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Malonate Reactions

The development of innovative catalytic systems is central to advancing the utility of malonate chemistry. Modern catalysis seeks to achieve high levels of control over reactivity and stereoselectivity under mild conditions.

Organocatalysis: A significant area of research is the use of small organic molecules as catalysts for enantioselective malonate additions. For instance, pyrrolidinyl tetrazole catalysts have been shown to efficiently catalyze the conjugate addition of various malonates to α,β-unsaturated enones. This method provides Michael addition products in high yields and with good to excellent enantioselectivities, using only a slight excess of the malonate reagent. nih.gov

Phase-Transfer Catalysis (PTC): Enantioselective phase-transfer catalysis has emerged as a powerful technique for the asymmetric alkylation of malonates. Chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, have been successfully employed in the α-alkylation of specifically designed malonate substrates like 2,2-diphenylethyl tert-butyl α-methylmalonates. frontiersin.orgnih.gov This approach yields chiral α,α-dialkylmalonates, which are valuable building blocks containing a quaternary carbon center, in high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov

Metal-Based Catalysis: Transition metals continue to play a pivotal role in devising new reactions for malonates.

Copper Catalysis: A novel method for the decarboxylative α-arylation of malonate half-esters has been developed using copper(II) catalysis under ambient, aerobic conditions. organic-chemistry.orgnih.govacs.org This process merges aerobic oxidative copper catalysis with the interception of enolates formed via decarboxylation, coupling arylboron nucleophiles with malonic acid derivatives. A key advantage of this method is its operation at room temperature in the air, tolerating a wide array of functional groups. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) represents another frontier. nih.gov This process utilizes allyl enol carbonates derived from ketones to generate unstabilized ketone enolates in a mild, neutral fashion. The subsequent enantioselective allylation creates ketones with either tertiary or quaternary α-stereogenic centers with high levels of chemo-, regio-, and enantioselectivity. nih.gov

| Catalytic System | Reaction Type | Key Features | Representative Catalyst/Reagent |

|---|---|---|---|

| Organocatalysis | Conjugate Addition | Metal-free, high enantioselectivity. | Pyrrolidinyl tetrazole |

| Phase-Transfer Catalysis (PTC) | Asymmetric α-Alkylation | High yields and enantioselectivities for chiral quaternary centers. | (S,S)-3,4,5-trifluorophenyl-NAS bromide |

| Copper Catalysis | Decarboxylative α-Arylation | Operates under ambient conditions (room temperature, air); wide functional group tolerance. | Cu(OTf)₂ with arylboron nucleophiles |